![molecular formula C22H18N2O3 B2398561 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide CAS No. 905235-07-6](/img/structure/B2398561.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a phenyl group and a phenoxypropanamide chain
Mécanisme D'action
Target of Action
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide, also known as N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide, is a benzoxazole derivative . Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer activities . .
Mode of Action
Benzoxazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Benzoxazole derivatives have been found to exhibit various biological activities, including antimicrobial and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole core, which can be synthesized via a cyclization reaction of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions. The resulting benzo[d]oxazole is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium catalysts and appropriate ligands.
The final step involves the formation of the phenoxypropanamide chain. This can be achieved by reacting the intermediate compound with 2-phenoxypropanoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and can enhance the efficiency of the process. Catalysts and reagents are chosen to minimize waste and environmental impact, adhering to principles of green chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst, or lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzo[d]oxazole exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide, known for its biological activity.
2-phenoxypropanoic acid: Another precursor, used in the formation of the phenoxypropanamide chain.
Benzo[d]oxazole derivatives: A broad class of compounds with similar structures, exhibiting various biological and chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15(26-18-10-3-2-4-11-18)21(25)23-17-9-7-8-16(14-17)22-24-19-12-5-6-13-20(19)27-22/h2-15H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVMUEUUJBNNAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
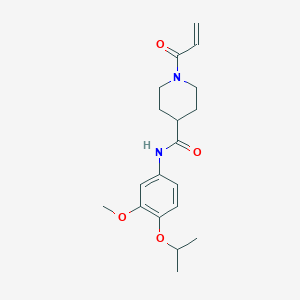
![N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2398480.png)
![7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2398481.png)
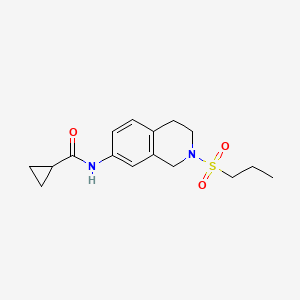
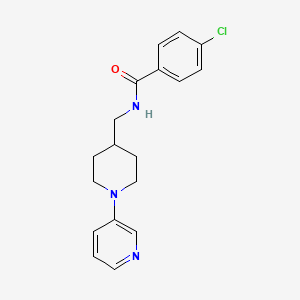
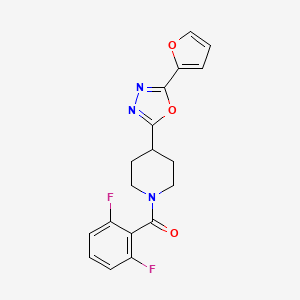

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)
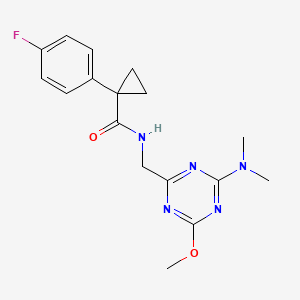
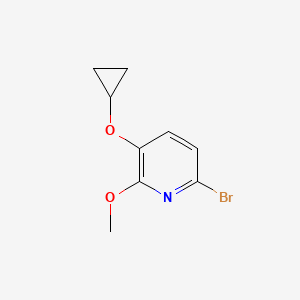
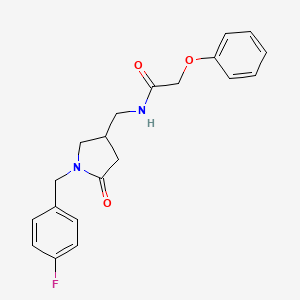

![6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2398498.png)

